[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester
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Overview
Description
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester: is a synthetic organic compound often used in medicinal chemistry and pharmaceutical research. This compound features a piperidine ring, an amino acid derivative, and a tert-butyl ester group, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the cyclization of a suitable diamine with a carbonyl compound.
Introduction of the Amino Acid Derivative: The amino acid derivative, specifically (S)-2-amino-3-methyl-butyric acid, is coupled to the piperidine intermediate using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).
Carbamate Formation: The final step involves the introduction of the tert-butyl ester group. This is typically achieved by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recycling and waste minimization are also key considerations in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbamate group, converting it into the corresponding amine.
Substitution: The tert-butyl ester group can be substituted under acidic conditions to yield the free carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) are used for ester hydrolysis.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary amines from the reduction of the carbamate group.
Substitution: Free carboxylic acid from the hydrolysis of the tert-butyl ester.
Scientific Research Applications
Chemistry
In chemistry, [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester is used as a building block for the synthesis of complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it a useful probe in biochemical assays.
Medicine
In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound in the development of new therapeutics.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its versatility and reactivity make it a key intermediate in the production of various drugs.
Mechanism of Action
The mechanism of action of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine ring and amino acid moiety allow it to mimic natural substrates, thereby inhibiting or modulating the activity of these targets. The tert-butyl ester group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-carbamic acid methyl ester
- [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-carbamic acid ethyl ester
- [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-carbamic acid isopropyl ester
Uniqueness
Compared to its analogs, [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester offers enhanced stability due to the bulky tert-butyl group. This feature can improve the compound’s pharmacokinetic properties, making it a more attractive candidate for drug development.
Properties
IUPAC Name |
tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)19-8-6-12(7-9-19)10-18-15(21)22-16(3,4)5/h11-13H,6-10,17H2,1-5H3,(H,18,21)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUYXUBOOHXUHZ-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)CNC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(CC1)CNC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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